2,2,2-trinitroethyl 1-(4,4,4-trinitrobutanoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
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Overview
Description
2,2,2-Trinitroethyl 1-(4,4,4-trinitrobutanoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is a highly energetic compound known for its potential applications in the field of high-energy materials. This compound is characterized by its multiple nitro groups, which contribute to its high oxygen balance and energetic properties.
Preparation Methods
The synthesis of 2,2,2-trinitroethyl 1-(4,4,4-trinitrobutanoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the nucleophilic Michael addition of nitroform (trinitromethane) to electron-deficient α,β-unsaturated starting materials. This reaction is followed by further modifications to introduce the pyrazole and carboxylate groups. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product .
Industrial production methods for such compounds may involve large-scale reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2,2,2-Trinitroethyl 1-(4,4,4-trinitrobutanoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trinitroethyl 1-(4,4,4-trinitrobutanoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other high-energy materials and explosives.
Biology: Investigated for its potential effects on biological systems, although its high reactivity may limit its use in biological applications.
Medicine: Limited applications due to its high energetic nature, but derivatives may be explored for pharmaceutical purposes.
Industry: Utilized in the development of propellants, explosives, and other energetic formulations
Mechanism of Action
The mechanism of action of 2,2,2-trinitroethyl 1-(4,4,4-trinitrobutanoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate involves the release of a significant amount of energy upon decomposition. The multiple nitro groups contribute to a high oxygen balance, leading to rapid oxidation and energy release. The molecular targets and pathways involved are primarily related to its energetic properties and reactivity with other compounds .
Comparison with Similar Compounds
Similar compounds include other polynitroalkanes and nitroform derivatives, such as:
Trinitromethane (Nitroform): A key building block for many high-energy materials.
2,2,2-Trinitroethanol: Another energetic compound with similar applications.
4,4,4-Trinitrobutanamide: A related compound with comparable energetic properties.
Properties
Molecular Formula |
C10H10N8O15 |
---|---|
Molecular Weight |
482.23 g/mol |
IUPAC Name |
2,2,2-trinitroethyl 2-(4,4,4-trinitrobutanoyl)-3,4-dihydropyrazole-5-carboxylate |
InChI |
InChI=1S/C10H10N8O15/c19-7(1-3-9(13(21)22,14(23)24)15(25)26)12-4-2-6(11-12)8(20)33-5-10(16(27)28,17(29)30)18(31)32/h1-5H2 |
InChI Key |
AGEBEIGNQILWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C(=O)CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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